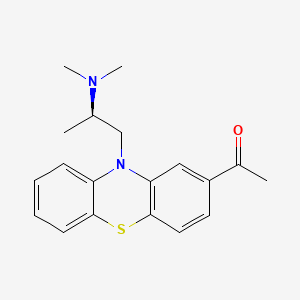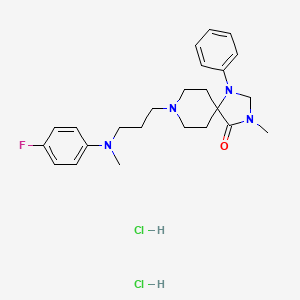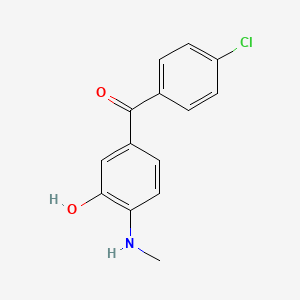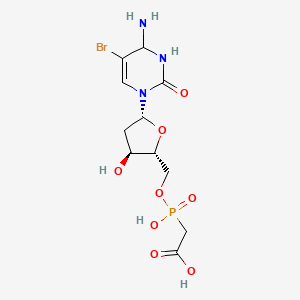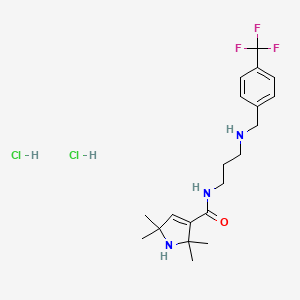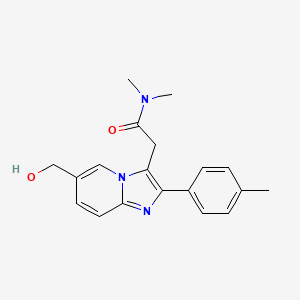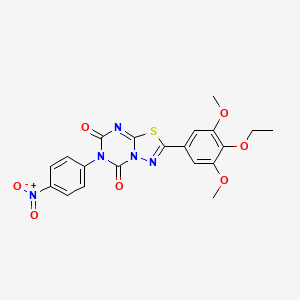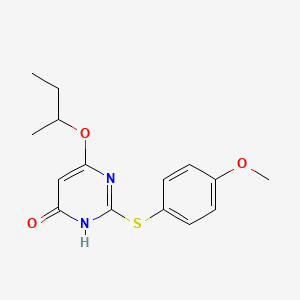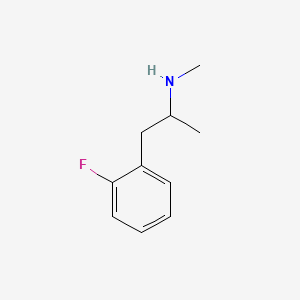
2-Fluoromethamphetamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoromethamphetamine is a stimulant drug belonging to the amphetamine family. It is a fluorinated analogue of methamphetamine and is a regioisomer of 3-fluoromethamphetamine and 4-fluoromethamphetamine . This compound has been used as a designer drug and is known for its efficacy as a study or productivity aid . Unlike most stimulant drugs of the amphetamine family, this compound does not activate serotonin receptors .
Vorbereitungsmethoden
The synthesis of 2-fluoromethamphetamine involves the fluorination of methamphetamine. One common method includes the reaction of methamphetamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions. Industrial production methods may involve more scalable processes, but specific details are often proprietary.
Analyse Chemischer Reaktionen
2-Fluoromethamphetamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Fluoromethamphetamine has several scientific research applications:
Wirkmechanismus
2-Fluoromethamphetamine primarily exerts its effects through the inhibition of norepinephrine reuptake . This leads to increased levels of norepinephrine in the synaptic cleft, resulting in heightened alertness and energy. Unlike other amphetamines, it does not significantly affect serotonin receptors, which may account for its reduced euphoric effects .
Vergleich Mit ähnlichen Verbindungen
2-Fluoromethamphetamine is similar to other fluorinated amphetamines such as:
2-Fluoroamphetamine: Another stimulant with a fluorine atom at the 2-position on the aromatic ring.
3-Fluoromethamphetamine: A regioisomer with the fluorine atom at the 3-position.
4-Fluoromethamphetamine: A regioisomer with the fluorine atom at the 4-position.
Compared to these compounds, this compound is unique in its specific regioisomeric structure and its selective inhibition of norepinephrine reuptake without significant serotonin receptor activation .
Eigenschaften
CAS-Nummer |
1017176-48-5 |
|---|---|
Molekularformel |
C10H14FN |
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H14FN/c1-8(12-2)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
XNWIKJYFOIDUGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC=CC=C1F)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



